![molecular formula C16H10Cl2N2O2S B2506565 3'-(3,4-Dichlorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione CAS No. 140234-12-4](/img/structure/B2506565.png)
3'-(3,4-Dichlorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of spiro[indoline-3,2'-thiazolidine]-2,4'-diones involves a cyclocondensation reaction, which is a process where two or more molecules join together with the loss of a small molecule such as water, to form a cyclic compound. In the case of the compounds discussed, isatin-3-imines are reacted with α-mercaptoacids to form the spiro[indoline-3,2'-thiazolidine]-2,4'-diones. Specifically, 1-benzyl-5',5'-dimethylspiro[indoline-3,2'-thiazolidine]-2,4'-diones are prepared by refluxing 1-benzylisatin, α-mercaptoisobutyric acid, and various anilines in toluene. This method demonstrates the versatility of the spirocyclic framework, allowing for the introduction of various substituents that can potentially alter the biological activity of these compounds .
Molecular Structure Analysis
The molecular structure of the spiro[indoline-3,2'-thiazolidine]-2,4'-diones is characterized by the presence of a spiro linkage that connects the indoline and thiazolidine rings. This unique structural feature is significant as it can influence the compound's interaction with biological targets. The spiro linkage is formed during the cyclocondensation reaction and is a key structural motif that can affect the compound's conformation and, consequently, its biological activity .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these spiro compounds are cyclocondensation reactions between isatin-3-imines and α-mercaptoacids. The reaction conditions, such as refluxing in toluene, are crucial for the successful formation of the spiro linkage. The ability to introduce different substituents through the choice of anilines used in the reaction allows for the generation of a variety of analogs, which can be screened for different biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of the spiro[indoline-3,2'-thiazolidine]-2,4'-diones are not explicitly detailed in the provided data. However, the structural features such as the spiro linkage and the presence of substituents like the chlorophenyl group suggest that these compounds may exhibit significant lipophilicity, which can influence their absorption, distribution, metabolism, and excretion (ADME) properties. The presence of the thiazolidine ring may also contribute to the compound's stability and its potential interactions with biological targets .
Antileukemic Activity
The antileukemic activity of these compounds is highlighted by the activity of 3'-(4-chlorophenyl)-5,5'-dimethylspiro[indoline-3,2'-thiazolidine]-2,4'-dione in the P388 and L1210 leukemia screen tests. The synthesis of analogs of this active spiro compound and their submission for antileukemic screening suggests a focused effort to explore the therapeutic potential of these molecules. Additionally, anticonvulsant screening results for related compounds are mentioned, indicating a broader scope of biological activity being investigated .
Scientific Research Applications
Antifungal and Antitubercular Applications
Research indicates that certain derivatives of 3'-(3,4-Dichlorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione have been synthesized and evaluated for their potential as antifungal and antitubercular agents. Specifically, these compounds have shown activity against pathogens such as Rhizoctonia solani, Fusarium oxysporum, Collectotrichum capsici, and Mycobacterium tuberculosis (Dandia et al., 2004).
Anticancer Activity
Some derivatives of this compound have been synthesized and their structure has been characterized using various spectroscopic methods. Importantly, these compounds have been tested for their anticancer activity in vitro at the National Cancer Institute. Certain derivatives, notably those identified as (5'Z)-5'-(benzylidene)-3'-(4-chlorophenyl)spiro[3H-indole-3,2'-thia-zolidine]-2,4'(1H)-dione (IIa) and (5'Z)-3'-(4-chlorophenyl)-5'-[4-(1-methylethyl)-benzylidene]spiro[3H-indole-3,2'-thiazolidine]-2,4'(1H)-dione (IIb), demonstrated superior anticancer activity compared to other related compounds (Kaminskyy et al., 2011).
Antimicrobial Properties
Several studies have focused on the synthesis and evaluation of the antimicrobial properties of these derivatives. The compounds have been tested against various microorganisms, revealing promising antimicrobial activities. This research underscores the potential of these compounds in developing new antimicrobial agents (Thadhaney et al., 2010), (Sahu et al., 2007), (Al-Romaizan, 2020).
Antileukemic Activity
Research has also identified certain spiro[indoline-3,2'-thiazolidine]-2,4'-diones as having potential antileukemic activity. Notably, compounds like 3'-(4-Chlorophenyl)-5,5'-dimethylspiro[indoline-3,2'-thiazolidine]-2,4'-dione showed activity in leukemia screen tests, highlighting their potential use in antileukemic therapy (Rajopadhye & Popp, 1987).
Mechanism of Action
Target of Action
The compound 3’-(3,4-Dichlorophenyl)-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione, being an indole derivative, is known to bind with high affinity to multiple receptors . Indole derivatives have been found in many important synthetic drug molecules, which have provided valuable insights for treatment .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to changes that can inhibit the growth of harmful cells or pathogens, reduce inflammation, or regulate other biological processes .
Biochemical Pathways
Indole derivatives like this compound are synthesized after glycolysis from the glucosinolate structure . They are known to influence various cellular signaling pathways, which can lead to the regulation of apoptosis, cell cycle progression, and cell proliferation . .
Pharmacokinetics
Indole derivatives are generally known for their broad-spectrum biological activities . The bioavailability of this compound could be influenced by factors such as its solubility, stability, and the presence of transport proteins.
Result of Action
The result of the compound’s action can vary depending on its specific targets and mode of action. For instance, if the compound exhibits anticancer activity, it may inhibit the growth of cancer cells or induce apoptosis . If it has anti-inflammatory activity, it may reduce inflammation by inhibiting the production of pro-inflammatory cytokines .
properties
IUPAC Name |
3-(3,4-dichlorophenyl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O2S/c17-11-6-5-9(7-12(11)18)20-14(21)8-23-16(20)10-3-1-2-4-13(10)19-15(16)22/h1-7H,8H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNLUUNOLDOCFOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2(S1)C3=CC=CC=C3NC2=O)C4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.